molecular formula C5H10Cl2N4O2 B2638881 2-Amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;dihydrochloride CAS No. 2260931-22-2

2-Amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;dihydrochloride

Cat. No.: B2638881
CAS No.: 2260931-22-2
M. Wt: 229.06
InChI Key: CPEQZKDSNCSPPL-UHFFFAOYSA-N
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Description

2-Amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;dihydrochloride is a compound that belongs to the class of 1,2,4-triazoles, which are known for their wide range of pharmacological activities.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, aminoguanidine hydrochloride, and various amines. Reaction conditions often involve high temperatures, microwave irradiation, and the use of solvents such as acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aliphatic amines can yield N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;dihydrochloride stands out due to its unique combination of the triazole ring and amino acid moiety, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block for the synthesis of various bioactive compounds and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

2-amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2.2ClH/c6-3(5(10)11)1-4-7-2-8-9-4;;/h2-3H,1,6H2,(H,10,11)(H,7,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEQZKDSNCSPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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